![molecular formula C19H13ClN2O2S2 B2542500 N-(2-(benzo[d]thiazol-2-il)fenil)-4-clorobencenosulfonamida CAS No. 946306-19-0](/img/structure/B2542500.png)

N-(2-(benzo[d]thiazol-2-il)fenil)-4-clorobencenosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

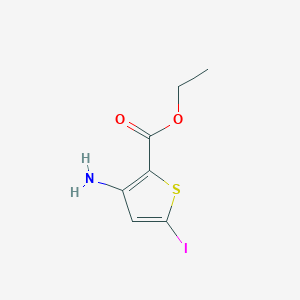

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide is a useful research compound. Its molecular formula is C19H13ClN2O2S2 and its molecular weight is 400.9. The purity is usually 95%.

The exact mass of the compound N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antitubercular

Los derivados de benzotiazol han llamado la atención debido a su potencial como agentes antituberculares. Los desarrollos sintéticos recientes han llevado al descubrimiento de compuestos con actividad inhibitoria contra Mycobacterium tuberculosis. Estas moléculas exhiben efectos prometedores in vitro e in vivo. Los investigadores han comparado sus concentraciones inhibitorias con fármacos de referencia estándar . Estudios adicionales han explorado las relaciones estructura-actividad (SAR) de estos derivados y han realizado estudios de acoplamiento molecular para identificar inhibidores potentes que se dirigen a la proteína DprE1, una enzima crucial en la biosíntesis de la pared celular de las micobacterias.

Metodología de Síntesis Heterocíclica

El andamiaje único de benzotiazol del compuesto lo convierte en un candidato atractivo para la síntesis heterocíclica. Los investigadores han empleado varias vías sintéticas, incluyendo acoplamiento diazo, condensación de Knoevenagel, reacción de Biginelli, técnicas de hibridación molecular, irradiación de microondas y reacciones multicomponente en un solo paso. Estos métodos ofrecen ventajas como condiciones de reacción suaves, reacciones más limpias, rendimientos satisfactorios y enfoques experimentales sencillos .

Inhibición de COX-1

Los estudios han investigado la actividad inhibitoria de COX-1 de compuestos relacionados. Aunque las moléculas probadas mostraron una inhibición más débil en comparación con los inhibidores estándar (como indometacina y diclofenaco), comprender sus interacciones con COX-1 contribuye a nuestro conocimiento de sus propiedades farmacológicas .

Actividad Antitumoral y Citotóxica

Si bien no está directamente relacionado con el compuesto en cuestión, los derivados de benzotiazol han demostrado efectos antitumorales y citotóxicos. Por ejemplo, un derivado con un andamiaje de ácido [6-(4-bromofenil)imidazo[2,1-b]tiazol-3-il]acético arilidenhidrazida exhibió una potente actividad contra las células de cáncer de próstata .

Mecanismo De Acción

The mechanism of action of benzothiazole derivatives can vary depending on the specific derivative and its target. For example, some benzothiazole derivatives have been found to inhibit cyclooxygenase (COX), an enzyme involved in inflammation . Others have shown activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

Pharmacokinetics, or how the body absorbs, distributes, metabolizes, and excretes a drug, can also vary widely among benzothiazole derivatives. Factors that can influence the pharmacokinetics of these compounds include their chemical structure, the route of administration, and individual patient factors .

The action environment, or the conditions under which a drug is effective, can also vary. Factors such as pH, temperature, and the presence of other substances can influence the activity of benzothiazole derivatives .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide are largely determined by its interactions with enzymes, proteins, and other biomolecules . For instance, it has been found to exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes

Cellular Effects

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide has been shown to have significant effects on various types of cells and cellular processes It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide can vary with different dosages in animal models This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide may be involved in various metabolic pathways, interacting with enzymes or cofactors It could also have effects on metabolic flux or metabolite levels

Transport and Distribution

It could interact with transporters or binding proteins, and may have effects on its localization or accumulation within cells .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2O2S2/c20-13-9-11-14(12-10-13)26(23,24)22-16-6-2-1-5-15(16)19-21-17-7-3-4-8-18(17)25-19/h1-12,22H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDUPUDOVILLLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NS(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[2-(Dimethylamino)ethyl]indol-6-yl]prop-2-enamide](/img/structure/B2542419.png)

![2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile](/img/structure/B2542427.png)

![N-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2542429.png)

![N-(4-ethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2542430.png)

![5-Chloro-2-[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2542433.png)

![1-(4-chlorobenzyl)-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2542434.png)

![Cyclopropyl-[2-[1-(oxirane-2-carbonyl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B2542435.png)

![6,7-Dimethylpyrazolo[1,5-a]pyridin-3-ol](/img/structure/B2542438.png)